N-(azetidin-3-yl)cyclopropanesulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H12N2O2S |
|---|---|
Molecular Weight |
176.24 g/mol |
IUPAC Name |
N-(azetidin-3-yl)cyclopropanesulfonamide |
InChI |
InChI=1S/C6H12N2O2S/c9-11(10,6-1-2-6)8-5-3-7-4-5/h5-8H,1-4H2 |
InChI Key |
ZRCPOJHPARSOLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=O)(=O)NC2CNC2 |
Origin of Product |
United States |
Spectroscopic Characterization and Structural Elucidation Studies of N Azetidin 3 Yl Cyclopropanesulfonamide Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentlibretexts.orgresearchgate.netmdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced 2D NMR techniques, the precise connectivity and stereochemistry of N-(azetidin-3-yl)cyclopropanesulfonamide analogs can be established.
Proton NMR (¹H NMR) Analysis of Azetidine (B1206935) and Cyclopropane (B1198618) Protonslibretexts.orgresearchgate.net
The ¹H NMR spectrum of this compound provides valuable information about the chemical environment of the protons within the azetidine and cyclopropane rings.
Azetidine Protons: The protons on the four-membered azetidine ring typically appear in a specific region of the ¹H NMR spectrum. The methine proton at the 3-position (CH-N) is expected to resonate as a multiplet, influenced by coupling with the adjacent methylene (B1212753) protons. The methylene protons at the 2- and 4-positions of the azetidine ring are diastereotopic and will therefore exhibit distinct chemical shifts, often appearing as complex multiplets. The exact chemical shifts are influenced by the solvent and the electronic nature of the sulfonamide group.
Cyclopropane Protons: The protons of the cyclopropane ring are magnetically non-equivalent and display a characteristic upfield resonance due to the ring's diamagnetic anisotropy. They typically appear as complex multiplets in the region of 0.5-1.5 ppm. The methine proton attached to the sulfonyl group will be shifted further downfield compared to the methylene protons of the cyclopropane ring.
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| Azetidine-H3 | 3.5 - 4.5 | Multiplet |
| Azetidine-H2, H4 | 3.0 - 4.0 | Multiplets |
| Cyclopropane-CH | 2.5 - 3.0 | Multiplet |
| Cyclopropane-CH₂ | 0.5 - 1.5 | Multiplets |
| NH (Sulfonamide) | 5.0 - 8.0 | Broad Singlet |
| NH (Azetidine) | 1.5 - 3.5 | Broad Singlet |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidationlibretexts.org
The ¹³C NMR spectrum provides crucial information about the carbon framework of this compound.
Azetidine Carbons: The carbon atoms of the azetidine ring resonate in the aliphatic region of the ¹³C NMR spectrum. The C3 carbon, attached to the nitrogen of the sulfonamide, is expected to appear at a downfield position compared to the C2 and C4 carbons due to the deshielding effect of the nitrogen atom.
Cyclopropane Carbons: The carbon atoms of the cyclopropane ring exhibit characteristic upfield chemical shifts due to their high s-character and ring strain. The methine carbon attached to the sulfonyl group will be deshielded and appear at a lower field compared to the methylene carbons.
| Carbon | Expected Chemical Shift (ppm) |
| Azetidine-C3 | 45 - 55 |
| Azetidine-C2, C4 | 40 - 50 |
| Cyclopropane-CH | 30 - 40 |
| Cyclopropane-CH₂ | 5 - 15 |
Advanced NMR Techniques (2D NMR, HMBC, HSQC) for Connectivitieslibretexts.org
To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed.
HSQC: This experiment correlates directly bonded proton and carbon atoms. It would be used to confirm the assignments of the azetidine and cyclopropane protons to their corresponding carbons. For example, the proton signal in the 3.5-4.5 ppm range would show a correlation with the carbon signal in the 45-55 ppm range, confirming the C3-H3 connectivity.
HMBC: This experiment reveals long-range (2-3 bond) correlations between protons and carbons. HMBC is particularly useful for establishing the connection between the azetidine ring and the cyclopropanesulfonamide (B116046) moiety. Key HMBC correlations would be expected between the azetidine-H3 proton and the carbons of the cyclopropane ring, as well as between the cyclopropane methine proton and the C3 carbon of the azetidine ring.
Infrared (IR) Spectroscopy for Functional Group Identificationlibretexts.orgresearchgate.net
Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups present in a molecule based on their characteristic vibrational frequencies.
Characteristic Vibrational Modes of Sulfonamide and Azetidineresearchgate.net
The IR spectrum of this compound would be expected to show characteristic absorption bands for the sulfonamide and azetidine functional groups.
Sulfonamide Group: The sulfonamide group (SO₂NH) gives rise to two strong and distinct stretching vibrations for the S=O bond, typically in the ranges of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). The N-H stretching vibration of the sulfonamide is expected to appear as a medium to weak band in the region of 3300-3200 cm⁻¹.
Azetidine Ring: The N-H stretching vibration of the secondary amine in the azetidine ring would be observed in the region of 3400-3300 cm⁻¹. C-H stretching vibrations of the CH and CH₂ groups in both the azetidine and cyclopropane rings would appear in the 3000-2850 cm⁻¹ region. C-N stretching vibrations of the azetidine ring typically occur in the 1200-1000 cm⁻¹ range.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Sulfonamide (SO₂) | Asymmetric Stretch | 1350 - 1300 |
| Sulfonamide (SO₂) | Symmetric Stretch | 1160 - 1120 |
| Sulfonamide (N-H) | Stretch | 3300 - 3200 |
| Azetidine (N-H) | Stretch | 3400 - 3300 |
| Alkane (C-H) | Stretch | 3000 - 2850 |
| Azetidine (C-N) | Stretch | 1200 - 1000 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysismdpi.com
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight and elemental composition.
The fragmentation of this compound under electron ionization (EI) or electrospray ionization (ESI) would likely proceed through several key pathways:
Cleavage of the N-S bond: This would lead to the formation of ions corresponding to the azetidin-3-yl cation and the cyclopropanesulfonamide radical, or vice versa.
Fragmentation of the azetidine ring: The four-membered ring could undergo ring-opening followed by fragmentation, leading to the loss of small neutral molecules like ethene.
Fragmentation of the cyclopropane ring: The strained cyclopropane ring can also fragment, although it is often more stable than larger rings.
Loss of SO₂: Cleavage of the C-S and N-S bonds could result in the loss of sulfur dioxide.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is a powerful analytical technique that provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule with a high degree of confidence. This capability is crucial in the structural elucidation of novel compounds and for confirming the identity of synthesized molecules. For this compound and its analogs, HRMS is instrumental in verifying their molecular formulas by providing an exact mass that can be compared against a calculated theoretical value.
The exact mass is determined from the most abundant isotope of each element in the molecule (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S). For the parent compound, cyclopropanesulfonamide, the theoretical monoisotopic mass has been calculated to be 121.01974964 Da. In a typical HRMS analysis of a synthesized analog, the experimentally measured mass is expected to be very close to the calculated theoretical mass, often within a few parts per million (ppm). This level of accuracy helps to distinguish between compounds that may have the same nominal mass but different elemental compositions.
| Compound Name | Molecular Formula | Calculated Exact Mass (Da) | Observed Exact Mass (Da) | Mass Error (ppm) |
|---|---|---|---|---|
| Cyclopropanesulfonamide | C₃H₇NO₂S | 121.01975 | - | - |
| This compound | C₆H₁₂N₂O₂S | 176.06200 | - | - |
| Hypothetical Analog: N-(1-methylazetidin-3-yl)cyclopropanesulfonamide | C₇H₁₄N₂O₂S | 190.07760 | - | - |
This table is illustrative. "Observed Exact Mass" and "Mass Error" are fields that would be populated with experimental data.
Computational and Theoretical Investigations of N Azetidin 3 Yl Cyclopropanesulfonamide
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), provide a detailed picture of the three-dimensional arrangement of atoms and the distribution of electrons.
The cyclopropane (B1198618) ring, being a rigid three-membered ring, has limited conformational freedom. However, its orientation relative to the sulfonamide linker and the azetidine (B1206935) ring is crucial. Quantum chemical calculations can determine the preferred rotational conformations (rotamers) around the C-S and S-N bonds, identifying the lowest energy conformers that are most likely to be present under physiological conditions.
Table 1: Representative Conformational Data for Azetidine-Containing Compounds
| Parameter | Value | Method | Reference |
| Azetidine Ring Puckering Angle | 20-30° | DFT | nih.gov |
| Rotational Barrier (C-S Bond) | 2-5 kcal/mol | Ab initio | N/A |
| Most Stable Conformer | Gauche | DFT | N/A |
Note: The data in this table is illustrative and based on studies of analogous compounds, as specific experimental or computational data for N-(azetidin-3-yl)cyclopropanesulfonamide is not publicly available.
The electronic properties of this compound, such as its dipole moment and electrostatic potential, govern its solubility, membrane permeability, and non-covalent interactions with other molecules. Quantum chemical calculations can map the electron density distribution, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
A critical aspect of electronic structure analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. ekb.eg For sulfonamide derivatives, the HOMO is often localized on the aromatic or heterocyclic ring, while the LUMO can be distributed across the sulfonyl group. ekb.eg
Table 2: Illustrative Electronic Properties of a Sulfonamide Derivative
| Property | Calculated Value | Units |
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -1.2 | eV |
| HOMO-LUMO Gap | 5.3 | eV |
| Dipole Moment | 3.8 | Debye |
Note: This data is representative and derived from general findings for sulfonamide-containing molecules in the absence of specific data for this compound.
Molecular Modeling and Docking Studies of this compound and its Derivatives
Molecular modeling techniques build upon the foundational information from quantum chemical calculations to simulate how a molecule might interact with a biological target, such as a protein receptor or enzyme.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. This technique is instrumental in preclinical drug discovery for identifying potential biological targets and elucidating the mechanism of action. For this compound, docking studies would involve placing the molecule into the binding site of a relevant protein and scoring the different poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic complementarity. The sulfonamide group is a well-known zinc-binding group in several enzymes, and docking studies can predict the geometry of this interaction.
In silico screening, or virtual screening, involves computationally testing a large library of compounds for their potential to bind to a specific biological target. If this compound were identified as a hit compound, its structure could be used as a template to design a virtual library of derivatives. This library would contain molecules with modifications to the azetidine ring, the cyclopropane group, or the sulfonamide linker. These virtual compounds could then be rapidly screened using molecular docking to identify derivatives with potentially improved binding affinity or selectivity. mdpi.comnih.govnih.govresearchgate.netacs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
A QSAR model is developed by calculating a set of molecular descriptors for a series of analogs of this compound with known biological activities. These descriptors can be categorized as electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build an equation that correlates these descriptors with the observed activity. A robust QSAR model can then be used to predict the activity of novel, untested analogs, thereby prioritizing the synthesis of the most promising compounds. scispace.com
Table 3: Common Descriptors Used in QSAR Studies of Sulfonamides
| Descriptor Class | Example Descriptors | Relevance to Activity |
| Electronic | Dipole Moment, Atomic Charges | Governs electrostatic interactions with the target. |
| Steric | Molecular Weight, Molar Refractivity | Influences the fit of the molecule in the binding pocket. |
| Hydrophobic | LogP (Partition Coefficient) | Relates to membrane permeability and hydrophobic interactions. |
| Topological | Wiener Index, Kier & Hall Indices | Encodes information about molecular size, shape, and branching. |
Note: This table presents examples of descriptors commonly employed in QSAR modeling of sulfonamide-containing compounds.
Development of Predictive Models for Biological Activity
The development of predictive models for the biological activity of novel chemical entities is a cornerstone of modern drug discovery. These computational models aim to establish a mathematical relationship between the chemical structure of a molecule and its biological effect. For a compound like this compound, such models could predict its efficacy, selectivity, or potential off-target effects before extensive laboratory synthesis and testing.
The general workflow for creating these predictive models involves several key steps:
Data Curation: A dataset of compounds with known biological activities, structurally related to this compound, would be compiled. The quality and consistency of this data are paramount for building a robust model.
Descriptor Calculation: Numerical representations of the chemical structures, known as molecular descriptors, are calculated. These can range from simple constitutional descriptors (e.g., molecular weight, atom counts) to more complex 3D descriptors that capture the molecule's shape and electronic properties.
Model Building: Various machine learning algorithms, such as multiple linear regression, partial least squares, support vector machines, or neural networks, are employed to create a model that correlates the calculated descriptors with the observed biological activity. nih.gov
Model Validation: The predictive power of the model is rigorously assessed using statistical methods. This often involves internal validation (e.g., cross-validation) and external validation with a set of compounds not used in the model's creation.
Ligand-Based and Structure-Based QSAR Approaches
Quantitative Structure-Activity Relationship (QSAR) studies are a major component of predictive modeling. nih.gov They can be broadly categorized into ligand-based and structure-based approaches.
Ligand-Based QSAR: This approach is utilized when the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is unknown. nih.gov The models are built solely on the information derived from a set of molecules known to interact with the target. For this compound, a ligand-based QSAR study would involve comparing its structural and physicochemical properties to a series of analogous compounds with known activities.
Key techniques in ligand-based QSAR include:
Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are crucial for biological activity.
3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D grid-based descriptors that describe the steric and electrostatic fields around the aligned molecules. These fields are then correlated with biological activity to provide a 3D map of favorable and unfavorable regions for interaction. nih.gov
A hypothetical 3D-QSAR study on a series of azetidinyl-sulfonamides could yield insights into how modifications to the azetidine or cyclopropane rings affect the compound's interaction with its target.
Structure-Based QSAR: When the 3D structure of the biological target is available, typically from X-ray crystallography or NMR spectroscopy, structure-based QSAR can be employed. This approach leverages information about the binding site to understand and predict ligand-target interactions.
Key techniques in structure-based QSAR include:
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. The scoring functions used in docking can provide an estimate of the binding affinity. For this compound, docking could reveal key interactions, such as hydrogen bonds or hydrophobic contacts, within the target's active site.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-target complex over time, allowing for the analysis of conformational changes and the stability of interactions. nih.gov
The table below summarizes the key differences between these two QSAR approaches.
| Feature | Ligand-Based QSAR | Structure-Based QSAR |
| Target Structure Requirement | Not required | Required |
| Basis of Model | Properties of a series of active ligands | Ligand-target interactions |
| Primary Application | Lead optimization, virtual screening | Understanding binding modes, rational drug design |
| Common Techniques | Pharmacophore modeling, 3D-QSAR (CoMFA, CoMSIA) | Molecular docking, Molecular Dynamics simulations |
While direct computational studies on this compound are not yet prevalent in the literature, the application of these established predictive modeling and QSAR techniques holds significant promise for elucidating its biological activity and guiding the design of future analogs.
Structure Activity Relationship Sar and Lead Optimization Principles Applied to N Azetidin 3 Yl Cyclopropanesulfonamide Scaffolds
Systematic Exploration of Structural Variations and Their Chemical Consequences
The exploration of structural variations is a cornerstone of medicinal chemistry, allowing for a deep understanding of how specific molecular features contribute to biological activity and physicochemical properties. For the N-(azetidin-3-yl)cyclopropanesulfonamide scaffold, this involves targeted modifications of its constituent parts.
The azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, offers several vectors for modification. rsc.org Its inherent ring strain of approximately 25.4 kcal/mol influences both its reactivity and its ability to present substituents in well-defined three-dimensional orientations. rsc.org Modifications can be made at the ring nitrogen (N-1), the carbon bearing the sulfonamide (C-3), or the other ring carbons (C-2 and C-4).
Stereochemistry is also a crucial factor. The stereocenters on the azetidine ring can significantly impact biological activity, as different stereoisomers will present the key interacting groups in different spatial arrangements. acs.org In the development of bicyclic azetidine antimalarials, the specific stereochemistry was found to be critical for potent activity. acs.org
Interactive Table 1: Effects of Azetidine Ring Modifications
| Modification Position | Type of Modification | Potential Chemical/Biological Consequence | Rationale |
|---|---|---|---|
| N-1 | Alkylation/Arylation | Modulation of potency, selectivity, and pharmacokinetic (PK) properties. nih.gov | Introduces groups to explore additional binding pockets and alters physicochemical properties like lipophilicity and basicity. |
| C-2 / C-4 | Substitution (e.g., methyl, fluoro) | Can improve metabolic stability by blocking potential sites of metabolism. May introduce new steric or electronic interactions. | Small substituents can fill small pockets or alter local electronics without drastic changes to the core scaffold. |
| C-3 | Introduction of stereocenters | Significant impact on potency and selectivity. acs.org | Precise orientation of the cyclopropanesulfonamide (B116046) group is often required for optimal interaction with the target protein. |
The cyclopropyl (B3062369) group is increasingly utilized in drug design to improve a range of properties. nih.gov Its rigid, three-dimensional structure restricts the conformation of the attached sulfonamide, which can be entropically favorable for binding to a target. nih.gov The enhanced π-character of its C-C bonds can also lead to unique electronic interactions. nih.gov
Modifications to the cyclopropane (B1198618) ring itself, such as the introduction of methyl groups or halogens, can be used to probe for additional interactions, enhance metabolic stability, or alter the electronic nature of the ring. The sulfonamide linker is a key hydrogen-bonding component. Replacing the hydrogen on the sulfonamide nitrogen (N-H) with a methyl group, for example, would eliminate a hydrogen bond donor site, which can be a critical test of the molecule's binding mode.
The cyclopropyl fragment often contributes to enhanced metabolic stability and can influence properties such as brain permeability and plasma clearance. nih.gov The synthesis of diverse cyclopropane-containing building blocks allows for systematic exploration of these effects. nih.gov
Interactive Table 2: Effects of Cyclopropanesulfonamide Group Modifications
| Component Modified | Type of Modification | Potential Chemical/Biological Consequence | Rationale |
|---|---|---|---|
| Cyclopropane Ring | Substitution (e.g., methyl, gem-dimethyl) | Improved potency, metabolic stability, and lipophilicity. nih.govnih.gov | Fills hydrophobic pockets and blocks potential sites of metabolism. |
| Sulfonamide Linker | N-Alkylation | Loss of hydrogen bond donor capability, which can decrease potency if the N-H is a key interaction point. | To probe the importance of the N-H hydrogen bond in receptor binding. |
| Sulfonamide Linker | Replacement of SO2 group | Altered electronic properties and hydrogen bonding capacity. | Bioisosteric replacement to improve properties (see section 5.1.3). |
Bioisosteric replacement is a powerful strategy used in drug design to replace a functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters. drughunter.comnih.gov The sulfonamide group (SO₂NH) is a common target for such replacements.
Several functional groups are known bioisosteres for sulfonamides. These replacements can mimic the size, shape, and electronic properties of the sulfonamide while offering advantages such as improved metabolic stability or altered hydrogen bonding patterns. drughunter.comresearchgate.net For example, a sulfoximine (B86345) can act as a close structural mimic of a sulfonamide, providing an additional vector for chemical modification at the sulfoximine nitrogen. researchgate.net Other common replacements include reversing the amide bond (retroamide) or introducing heterocyclic rings like oxadiazoles (B1248032) or triazoles, which can act as metabolically stable mimics of the amide/sulfonamide functionality. drughunter.comnih.gov
Interactive Table 3: Potential Bioisosteres for the Sulfonamide Moiety
| Original Group | Bioisosteric Replacement | Potential Advantage | Reference |
|---|---|---|---|
| Sulfonamide (-SO₂NH-) | Sulfoximine (-S(O)(NH)R-) | Offers an additional point for substitution and can improve physicochemical properties. | drughunter.comresearchgate.net |
| Sulfonamide (-SO₂NH-) | Retro-sulfonamide (-NHSO₂-) | Alters the directionality of hydrogen bonding. | drughunter.com |
| Sulfonamide (-SO₂NH-) | 1,2,4-Oxadiazole | Metabolically stable amide/sulfonamide mimic with different hydrogen bonding properties. | nih.gov |
| Sulfonamide (-SO₂NH-) | Carboxamide (-CONH-) | Classic bioisostere, though may have different metabolic liabilities. | nih.gov |
Design of Targeted this compound Analogs
Moving beyond systematic exploration, the design of new analogs can be guided by rational principles and advanced medicinal chemistry strategies to achieve specific optimization goals.
The chemical reactivity of the this compound scaffold is largely influenced by the strain of the azetidine ring. rsc.org This strain can make the ring susceptible to nucleophilic attack and ring-opening, which can be an undesirable decomposition pathway. nih.gov Rational design principles can be applied to mitigate such instability. For example, studies have shown that the electronic properties of N-aryl substituents on an azetidine ring can influence its stability; electron-withdrawing groups can destabilize the ring, while certain heteroaryl substituents (like pyridyl) can enhance stability by altering the pKa of the azetidine nitrogen. nih.gov
Therefore, a key design principle is to modulate the electronic character of substituents on the azetidine nitrogen to control the lone pair's availability and the ring's susceptibility to protonation-driven ring-opening. nih.gov By carefully selecting substituents, chemists can design analogs that are sufficiently stable under physiological conditions while retaining the desired three-dimensional structure for biological activity.
Scaffold-hopping and fragment-based design are two powerful strategies for discovering novel chemotypes and optimizing lead compounds.
Scaffold-hopping involves replacing the central core of a molecule (the scaffold) with a structurally different one while preserving the essential three-dimensional arrangement of key binding groups. nih.gov For the this compound scaffold, a hopping strategy might replace the azetidine-cyclopropane core with, for example, a bicyclic system or a different strained ring system that projects the key pharmacophoric elements into the same regions of space. This can lead to compounds with completely novel intellectual property, improved properties, and potentially different off-target effects. dundee.ac.uk
Fragment-Based Drug Discovery (FBDD) takes a different approach. It involves screening small, low-complexity molecules ("fragments") to identify those that bind weakly to the biological target. nih.gov Once identified, these fragments are then optimized, often by growing them into unoccupied binding pockets or by linking two or more fragments together to create a more potent, lead-like molecule. whiterose.ac.uk In the context of the this compound scaffold, the azetidin-3-amine (B9764) or the cyclopropanesulfonamide moiety could be considered as fragments themselves. An FBDD campaign might identify one of these fragments as a weak binder, which would then be elaborated upon by adding the other piece or different chemical functionalities to achieve high-affinity binding. nih.gov
Chemical Reactivity of Sulfonamide and Azetidine Moieties within the Compound
The chemical reactivity of this compound is primarily dictated by the distinct functionalities of its two core components: the strained four-membered azetidine ring and the sulfonamide group. The interplay between the inherent ring strain of the azetidine and the electronic properties of the sulfonamide linkage governs the potential reaction pathways for this molecule.
The azetidine ring possesses significant ring-strain energy, estimated to be around 25.4 kcal/mol. rsc.org This inherent strain is a key driver of its chemical reactivity, making the ring susceptible to cleavage under specific conditions. rsc.orgrsc.org While more stable than the highly reactive three-membered aziridine (B145994) ring, the azetidine moiety is considerably more reactive than its five-membered analogue, pyrrolidine. rsc.org This reactivity can be harnessed for various chemical transformations. rsc.orgresearchgate.net
The sulfonamide group (R-S(=O)₂-NR₂) is generally considered a stable and relatively unreactive functional group. wikipedia.org Its primary reactive site is the nitrogen-hydrogen (N-H) bond, which is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. core.ac.uk This allows for deprotonation under basic conditions, forming a sulfonamidate anion that can act as a nucleophile. The synthesis of sulfonamides, typically achieved by reacting a sulfonyl chloride with an amine, is a robust reaction that underscores the stability of the resulting sulfonamide bond. wikipedia.org
Reaction Mechanisms and Pathways for this compound
The reaction mechanisms for this compound can be categorized based on the reactive site: the azetidine ring or the sulfonamide group.
Reactions Involving the Azetidine Moiety
The reactivity of the azetidine portion of the molecule is dominated by two main pathways: reactions at the secondary amine and ring-opening reactions.
N-Functionalization: The secondary amine within the azetidine ring is a nucleophilic center and can readily participate in standard amine reactions. These include N-alkylation, N-acylation, and N-arylation. For instance, acylation with an acyl chloride or anhydride (B1165640) in the presence of a base would yield the corresponding N-acylazetidine derivative.
Ring-Opening Reactions: The significant ring strain makes the azetidine ring susceptible to nucleophilic attack, leading to ring cleavage. rsc.orgresearchgate.net These reactions are often promoted by acids (Brønsted or Lewis acids) that activate the ring by protonating or coordinating to the nitrogen atom, making the ring carbon atoms more electrophilic. acs.org
Acid-Catalyzed Ring Opening: In the presence of a strong acid and a nucleophile (e.g., a halide or water), the azetidine nitrogen is protonated. The nucleophile then attacks one of the ring carbons (C2 or C4), leading to the opening of the four-membered ring and the formation of a functionalized 3-aminopropyl derivative.
Nucleophilic Ring Opening: Strong nucleophiles can also directly attack a carbon atom of the azetidine ring, particularly if an activating group is present on the nitrogen. However, for an N-unsubstituted or N-sulfonylated azetidine, this pathway is less common without acid catalysis. acs.org
The table below summarizes the key reaction types for the azetidine moiety.
| Reaction Type | Reagents/Conditions | Product Type |
| N-Acylation | Acyl chloride, Base (e.g., Triethylamine) | N-Acyl azetidine |
| N-Alkylation | Alkyl halide, Base | N-Alkyl azetidine |
| Acid-Catalyzed Ring Opening | Strong Acid (e.g., HCl), Nucleophile (e.g., H₂O) | Substituted 1,3-aminopropanol |
Reactions Involving the Sulfonamide Moiety
The sulfonamide linkage is chemically robust, but the N-H proton exhibits notable acidity.
Hydrolysis: While generally stable, the sulfonamide bond can be cleaved under harsh acidic or basic conditions, though this typically requires forcing conditions (e.g., high temperatures, strong concentrated acid).
The table below outlines the primary reactivity of the sulfonamide group.
| Reaction Type | Reagents/Conditions | Product Type |
| N-Deprotonation | Base (e.g., NaH, K₂CO₃) | Sulfonamidate anion |
| N-Alkylation (via anion) | Alkyl halide | N-Alkyl sulfonamide |
Synthesis Pathway
The principal synthetic route to this compound involves the reaction of a sulfonyl chloride with an amine, a classic method for forming sulfonamides. wikipedia.org In this case, cyclopropanesulfonyl chloride is reacted with 3-aminoazetidine or a protected version thereof. A non-nucleophilic base, such as triethylamine (B128534) or pyridine, is typically added to neutralize the hydrochloric acid (HCl) generated during the reaction.
Mechanism: The reaction proceeds via a nucleophilic attack of the primary amine of 3-aminoazetidine on the electrophilic sulfur atom of cyclopropanesulfonyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen by the base to yield the final sulfonamide product.
Advanced Research Applications and Methodological Advancements
A Versatile Building Block for Complex Molecules
The rigid frameworks of the azetidine (B1206935) and cyclopropane (B1198618) rings in N-(azetidin-3-yl)cyclopropanesulfonamide make it an attractive starting point for the synthesis of intricate and three-dimensional molecules. Its utility as a chemical probe and building block is a subject of ongoing research, with a focus on integrating this core into larger, biologically active compounds and developing novel synthetic pathways.
Integration into Complex Molecular Architectures
While direct and extensive literature on the use of this compound as a chemical probe is not widely available, the incorporation of its core components into more complex structures is evident in medicinal chemistry. The azetidine ring, in particular, is increasingly utilized to enhance properties such as metabolic stability and solubility. For instance, complex molecules containing a (cyclopropanecarbonyl)azetidin-3-yl moiety have been synthesized, demonstrating the feasibility of incorporating this structural unit into larger scaffolds. The development of diverse libraries of azetidine-based compounds underscores the importance of this heterocycle in creating lead-like molecules for drug discovery programs.
The cyclopropanesulfonamide (B116046) moiety is also recognized as a valuable component in drug design. Its presence can influence the binding affinity and pharmacokinetic profile of a compound. The combination of the azetidine and cyclopropanesulfonamide groups in a single building block offers a unique opportunity to explore new chemical space and develop novel therapeutic agents.
Development of Novel Synthetic Routes Utilizing the Core Structure
The development of novel synthetic routes that leverage the this compound core is crucial for expanding its application in drug discovery. Research in this area focuses on functionalizing the azetidine nitrogen and utilizing the sulfonamide as a key structural element. The synthesis of derivatives from this core structure allows for the creation of a wide range of compounds with diverse biological activities. While specific, publicly documented synthetic routes starting directly from this compound are not abundant, the general principles of azetidine and sulfonamide chemistry provide a framework for its elaboration.
Methodological Innovations in Sulfonamide and Azetidine Chemistry
Recent advancements in synthetic organic chemistry, particularly in the areas of catalysis and automated synthesis, have provided powerful tools for the preparation and modification of molecules like this compound.
Modern Catalytic Approaches for Synthesis
The synthesis of both sulfonamides and azetidines has been significantly advanced by modern catalytic methods. These approaches offer improved efficiency, selectivity, and sustainability compared to traditional synthetic routes.
Catalytic Sulfonamide Synthesis:
| Catalyst Type | Reaction | Advantages |
| Copper-based catalysts | N-arylation of sulfonamides | High efficiency, good substituent tolerance |
| Palladium-based catalysts | Coupling of enol triflates with sulfonamides | Access to enamides not readily available by other means |
| Ruthenium-based catalysts | N-methylation of sulfonamides with methanol | High tolerance for sensitive functional groups |
| Iridium-based catalysts | N-methylation of amines and sulfonamides in aqueous solution | Environmentally friendly conditions |
| Gold-based catalysts | Oxidative cyclization of N-propargylsulfonamides | Access to chiral azetidin-3-ones |
Catalytic Azetidine Synthesis:
| Catalyst Type | Reaction | Advantages |
| Rhodium-based catalysts | Ring expansion of aziridines | Access to functionalized azetidines |
| Photocatalysts | [2+2] cycloaddition reactions | Mild reaction conditions using visible light |
These catalytic systems provide efficient pathways to construct the core structure of this compound and its derivatives, enabling the exploration of a wider range of chemical diversity.
Flow Chemistry and Automated Synthesis Applications
Flow chemistry and automated synthesis platforms have emerged as transformative technologies in modern chemical synthesis. These approaches offer precise control over reaction parameters, enhanced safety, and the ability to rapidly generate libraries of compounds.
The application of flow chemistry to the synthesis of azetidines has been demonstrated to be particularly advantageous. nih.govuniba.it Continuous flow processes allow for the safe handling of reactive intermediates and can facilitate reactions that are difficult to control in traditional batch setups. For example, the generation and functionalization of lithiated azetidine intermediates have been successfully performed in flow reactors. nih.govuniba.it This technology holds significant promise for the scalable and efficient synthesis of this compound and its derivatives.
Similarly, flow chemistry has been applied to the synthesis of sulfonyl chlorides, which are key precursors to sulfonamides. rsc.org These continuous processes can offer improved safety and efficiency over conventional batch methods. The integration of flow chemistry for both the azetidine and sulfonamide components could lead to a streamlined and automated synthesis of the target compound.
While specific applications of flow chemistry to the direct synthesis of this compound are not yet widely reported, the existing literature on related systems provides a strong foundation for the future development of such processes.
Future Directions and Emerging Research Avenues for N Azetidin 3 Yl Cyclopropanesulfonamide Research
Exploration of Underexplored Derivatization Pathways
Future synthetic efforts will likely concentrate on modifying both the azetidine (B1206935) ring and the cyclopropane (B1198618) moiety to systematically probe structure-activity relationships (SAR). The azetidine nitrogen, being a secondary amine, is a prime target for functionalization. researchgate.net While simple N-acylation and N-sulfonylation are established methods, more advanced strategies could unlock novel chemical matter. researchgate.netnih.gov
Key areas for derivatization include:
N-Arylation and N-Heteroarylation: Introducing diverse aromatic and heteroaromatic systems directly onto the azetidine nitrogen could significantly impact biological target engagement and pharmacokinetic profiles.
Functionalization of the Azetidine Ring: Creating substituted azetidine rings prior to the sulfonylation step would allow for the introduction of additional diversity elements. Methods for synthesizing densely functionalized azetidines are continually advancing, providing new starting points for synthesis. nih.govrsc.org
Modification of the Cyclopropyl (B3062369) Group: Exploration of substituted cyclopropanesulfonamides could fine-tune the electronic and steric properties of this group, potentially enhancing potency or selectivity.
The following table outlines potential derivatization strategies that could be explored.
| Modification Site | Derivatization Strategy | Potential Functional Groups | Anticipated Outcome |
| Azetidine Nitrogen | N-Alkylation / N-Arylation | Benzyls, Heteroaryls, Substituted Phenyls | Modulate solubility, cell permeability, and target interaction. |
| Azetidine Nitrogen | Reductive Amination | Diverse aldehydes and ketones | Introduce complex side chains and chiral centers. |
| Azetidine Ring (C2, C4) | Use of pre-functionalized azetidines | Fluoro, Hydroxyl, Amino, Alkyl groups | Probe specific interactions within a biological target's binding site. |
| Cyclopropane Ring | Use of substituted cyclopropylsulfonyl chlorides | Methyl, Ethyl, Phenyl, Halogen groups | Alter steric bulk and electronic properties of the sulfonamide cap. |
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
Emerging applications in this area include:
Predictive Modeling: ML algorithms can be trained on existing SAR data to predict the biological activity, toxicity, and ADME (absorption, distribution, metabolism, and excretion) properties of virtual derivatives. mdpi.com This allows for the in silico screening of vast virtual libraries, prioritizing the synthesis of compounds with the highest probability of success.
De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs), can design entirely new molecules based on the core scaffold. nih.gov These models can generate novel structures optimized for specific properties, such as high predicted binding affinity for a target protein while maintaining drug-like physicochemical characteristics.
Synthetic Route Prediction: AI tools can analyze the structure of a desired analog and propose viable and efficient synthetic pathways, potentially identifying novel reaction methodologies or optimizing existing ones.
The table below details how AI/ML could be specifically applied to research on this compound.
| AI/ML Application | Description | Objective |
| Quantitative Structure-Activity Relationship (QSAR) Modeling | Develop predictive models correlating structural features of derivatives with their biological activity. | Guide the design of more potent and selective analogs. |
| ADME/Toxicity Prediction | Use deep learning models to forecast pharmacokinetic properties and potential toxicity liabilities of virtual compounds. nih.gov | Reduce late-stage attrition by prioritizing compounds with favorable drug-like properties. |
| Generative Chemistry | Employ generative models to create novel molecular structures incorporating the azetidine-cyclopropanesulfonamide core. | Discover non-obvious structural modifications that lead to improved activity. |
| Reaction Informatics | Utilize ML to predict optimal reaction conditions and retrosynthetic pathways for complex derivatives. | Enhance synthetic efficiency and accessibility of novel compounds. |
Development of Novel Reaction Methodologies Specific to the Compound's Architecture
The inherent ring strain of both the azetidine and cyclopropane moieties presents both challenges and opportunities for chemical synthesis. rsc.org Future research could focus on developing novel reaction methodologies that are either enabled by or tailored to this unique structural combination.
Potential areas for methodological development include:
Late-Stage Functionalization: Developing C-H activation or functionalization methods specific to the azetidine or cyclopropane rings would be highly valuable. This would allow for the direct modification of the core scaffold at a late stage in the synthesis, rapidly generating a diverse set of analogs from a common intermediate.
Stereoselective Synthesis: Creating synthetic routes that allow for precise control over the stereochemistry of substituted azetidine rings is crucial, as stereoisomers can have vastly different biological activities. Novel catalytic asymmetric methods for constructing the azetidine ring are of particular interest. nih.gov
Ring-Opening and Ring-Expansion Reactions: The strain in the four-membered azetidine ring could be leveraged in ring-opening or ring-expansion reactions to access novel, more complex heterocyclic systems that are otherwise difficult to synthesize. magtech.com.cn
The following table summarizes potential new synthetic approaches.
| Methodology Focus | Specific Approach | Potential Advantage |
| Azetidine Synthesis | Palladium-catalyzed intramolecular C-H amination. rsc.org | Access to functionalized azetidines with high efficiency and functional group tolerance. |
| Azetidine Synthesis | Gold-catalyzed oxidative cyclization of N-propargylsulfonamides. nih.gov | Provides a flexible and stereoselective route to chiral azetidin-3-ones, which are precursors to the amine. |
| Late-Stage C-H Functionalization | Directed C-H activation using the sulfonamide group. | Allows for precise modification of the azetidine ring without requiring a complete re-synthesis. |
| Novel Bond Formation | Amine-catalyzed cycloadditions of allenoates and imines. magtech.com.cn | Offers alternative pathways to construct the core azetidine ring system with different substitution patterns. |
Q & A
Q. Basic
- NMR Spectroscopy : 1H and 13C NMR are critical for confirming regiochemistry and substituent orientation (e.g., δ ~2.5 ppm for cyclopropane protons, δ ~3.3–4.2 ppm for azetidine protons) .
- X-ray Crystallography : Resolves stereochemical ambiguities; monoclinic crystal systems (e.g., P21/c) are common for sulfonamide derivatives .
- HRMS : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks) .
How do structural modifications (e.g., substituents on azetidine or cyclopropane) influence the compound’s biological activity?
Q. Advanced
- Azetidine Modifications : Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances target binding affinity by altering electronic density .
- Cyclopropane Stability : The strained cyclopropane ring increases metabolic stability but may reduce solubility; fluorination of adjacent groups can mitigate this .
- Case Study : Replacing the azetidine with a piperidine ring (as in N-[1-(3-chloro-5-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide) shifts selectivity toward Janus Kinase inhibition .
What methodologies are recommended for resolving contradictions in biological activity data between structural analogs?
Q. Advanced
- Comparative SAR Studies : Map substituent effects using analogs (e.g., pyrimidine vs. pyridazine cores) to identify critical pharmacophores .
- Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify target affinity discrepancies .
- Computational Modeling : Molecular dynamics simulations predict steric clashes or electronic mismatches in derivative-target complexes .
How can researchers investigate the compound’s interactions with biological targets such as kinases or enzymes?
Q. Advanced
- Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Enzymatic Inhibition Assays : Measure IC50 values under varied pH and ionic conditions to assess mechanistic nuances .
- Crystallographic Studies : Co-crystallize the compound with target proteins (e.g., JAK3) to map binding pockets .
What computational tools are effective for predicting the reactivity and stability of this compound under physiological conditions?
Q. Advanced
- DFT Calculations : Predict cyclopropane ring strain and bond dissociation energies using Gaussian or ORCA software .
- MD Simulations : Simulate solvation effects in aqueous vs. lipid environments to estimate bioavailability .
- pKa Prediction : Tools like MarvinSuite or ACD/Labs predict sulfonamide deprotonation behavior, informing pH-dependent stability .
What strategies mitigate degradation or isomerization during storage or in vivo administration?
Q. Advanced
- Lyophilization : Stabilizes the compound by removing hydrolytic water; store at -20°C under inert gas .
- Formulation : Encapsulate in liposomes or cyclodextrins to shield reactive groups (e.g., sulfonamide) from enzymatic cleavage .
- Isotope Labeling : Use deuterated solvents in stability studies to trace degradation pathways via LC-MS .
How does the compound’s electronic profile (e.g., HOMO/LUMO energies) influence its reactivity in nucleophilic substitution reactions?
Q. Advanced
- HOMO Analysis : The sulfonamide’s lone pairs dominate HOMO, making it susceptible to electrophilic attack at the sulfur center .
- LUMO Localization : Cyclopropane’s LUMO resides on the strained C-C bonds, favoring ring-opening reactions under acidic conditions .
- Case Study : Methylation of the sulfonamide nitrogen (as in N-methyl derivatives) reduces electrophilicity, altering reaction pathways .
What are the key differences in synthetic challenges between this compound and its piperidine or pyrrolidine analogs?
Q. Advanced
- Ring Strain : Azetidine’s smaller ring size increases strain, requiring milder conditions to prevent decomposition compared to piperidine analogs .
- Protection-Deprotection : Azetidine’s secondary amine necessitates Boc protection, whereas pyrrolidine derivatives often avoid this step .
- Yield Trade-offs : Piperidine analogs generally achieve higher yields (>60%) due to reduced steric hindrance .
How can researchers validate the compound’s role as a building block in medicinal chemistry campaigns?
Q. Advanced
- Fragment-Based Screening : Couple the compound with diverse scaffolds (e.g., triazolo-pyrimidines) to assess modularity .
- Click Chemistry : Use azide-alkyne cycloaddition to append functional groups (e.g., fluorophores) for target engagement studies .
- In Vivo Proof-of-Concept : Test derivatives in disease models (e.g., autoimmune mice) to correlate structural features with efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
